2-Chloro-1-(oxiran-2-yl)ethan-1-one
Description
Significance of Alpha-Halo Ketones and Oxiranes as Synthetic Intermediates
In the realm of organic synthesis, both α-halo ketones and oxiranes, also known as epoxides, are highly valued as versatile synthetic intermediates. numberanalytics.comnih.gov Their importance stems from their inherent reactivity, which allows for the construction of complex molecular architectures from simpler precursors.
Alpha-halo ketones are characterized by the presence of a halogen atom adjacent to a carbonyl group. This arrangement results in two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions and the formation of various heterocyclic compounds. nih.gov
Oxiranes , on the other hand, are three-membered cyclic ethers. The significant ring strain within the epoxide ring makes them susceptible to ring-opening reactions when treated with a variety of nucleophiles. numberanalytics.com This reactivity provides a powerful method for introducing two new functional groups in a stereocontrolled manner.
The combination of these two functionalities in a single molecule, as seen in 2-Chloro-1-(oxiran-2-yl)ethan-1-one, creates a highly reactive and synthetically valuable building block with multiple sites for chemical modification.
Overview of Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of this compound is a direct consequence of its distinct structural features:
The α-Chloro Ketone Moiety: The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the carbon-chlorine bond more susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov The acidity of the α-proton is also increased, facilitating enolate formation under basic conditions. youtube.comyoutube.com
The Oxirane Ring: The three-membered epoxide ring is inherently strained and readily undergoes ring-opening reactions. numberanalytics.com This can be initiated by either acid or base catalysis, with the regioselectivity of the attack depending on the reaction conditions and the substitution pattern of the epoxide. youtube.com
The Ketone Carbonyl Group: The carbonyl group itself is an electrophilic center and can be attacked by nucleophiles. masterorganicchemistry.comyoutube.com Its presence also influences the reactivity of the adjacent α-carbon and the oxirane ring.
These features suggest that this compound can undergo a variety of transformations, including nucleophilic substitution at the α-carbon, nucleophilic ring-opening of the epoxide, and reactions at the carbonyl carbon. The interplay between these reactive sites offers the potential for complex and selective chemical transformations.
Historical and Current Perspectives in the Synthesis and Transformation of Related Systems
The synthesis of α,β-epoxy ketones, a class of compounds to which this compound belongs, has a rich history rooted in the Darzens condensation , first reported by Auguste Georges Darzens in 1904. numberanalytics.commychemblog.comwikipedia.org This reaction typically involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgnih.gov The use of α-halo ketones in the Darzens reaction can similarly yield α,β-epoxy ketones. wikipedia.org
Historically, the Darzens reaction was a foundational method for the formation of epoxides. lscollege.ac.inchemeurope.com Over the years, significant advancements have been made to improve the efficiency, selectivity, and substrate scope of this transformation. Modern synthetic methods often focus on achieving high diastereoselectivity and enantioselectivity, employing chiral auxiliaries or catalysts. organic-chemistry.orgnih.gov
Current research continues to explore new catalysts and reaction conditions to synthesize α-halo epoxides and related structures with greater control and efficiency. acs.orgrsc.org These efforts are driven by the potential of these compounds as key intermediates in the synthesis of complex natural products and medicinally relevant molecules. organic-chemistry.orggoogle.comchemicalbook.com
Data on Analogous Compounds
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present information on closely related and analogous compounds. This data provides valuable insights into the expected properties and reactivity of the target molecule.
Table 1: Physicochemical Properties of Analogous α-Halo Ketones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-1-phenylethanone | 532-27-4 | C₈H₇ClO | 154.59 | 54-56 | 247 |
| 2-Chloro-1-(4-chlorophenyl)ethanone | 937-20-2 | C₈H₆Cl₂O | 189.04 | 97-101 | 145 (10 mmHg) |
| 2-Chloro-1-(p-tolyl)ethanone | 4209-24-9 | C₉H₉ClO | 168.62 | 55-59 | 120-122 (10 mmHg) |
| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 1204-22-4 | C₁₀H₁₁ClO₃ | 214.65 | 59-61 | N/A |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | C₅H₆Cl₂O | 153.01 | N/A | 75-77 (10 mmHg) |
Note: Data sourced from various chemical suppliers and databases. "N/A" indicates data is not available.
Table 2: Spectroscopic Data for an Analogous α-Halo Ketone: 2-Chloro-1-phenylethanone
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.98 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H), 4.75 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 191.1, 134.2, 133.8, 128.9, 128.8, 45.9 |
| IR (KBr, cm⁻¹) | 1690 (C=O stretch), 1280 (C-Cl stretch) |
Note: This data is for an analogous compound and serves as a representative example.
Table 3: Reactivity of Analogous α-Halo Ketones and Epoxides
| Reactant Type | Reaction with α-Halo Ketone | Reaction with Epoxide |
| Nucleophiles (e.g., amines, alkoxides) | Nucleophilic substitution of the halogen. nih.gov | Ring-opening via nucleophilic attack. numberanalytics.comyoutube.com |
| Bases | Formation of an enolate for aldol-type reactions or Favorskii rearrangement. youtube.comyoutube.com | Can catalyze ring-opening if a nucleophile is present. |
| Reducing agents (e.g., NaBH₄) | Reduction of the carbonyl to an alcohol. | Reduction to an alcohol. |
| Grignard Reagents | Attack at the carbonyl carbon. | Ring-opening to form an alcohol. |
This table provides a generalized overview of the reactivity of the functional groups present in this compound based on the known chemistry of its constituent parts. The specific outcome of a reaction with the target molecule would depend on the interplay of these functionalities and the reaction conditions employed.
Structure
3D Structure
Properties
CAS No. |
619333-14-1 |
|---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
2-chloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2 |
InChI Key |
LLPVMFRNCOTLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Oxiran 2 Yl Ethan 1 One
Direct Synthesis Routes
Direct synthesis routes focus on the formation of the core structure of 2-Chloro-1-(oxiran-2-yl)ethan-1-one from acyclic precursors in one or two key steps. These methods prioritize the efficient assembly of the epoxide and the chlorinated ketone functionalities.
The Darzens reaction, or glycidic ester condensation, is a classic method for forming epoxides (oxiranes). wikipedia.orgmychemblog.com It involves the condensation of a carbonyl compound with an α-haloester or another α-halo carbonyl compound in the presence of a base to form an α,β-epoxy ester or ketone. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of the α-halo compound to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.orgmychemblog.com A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide on the adjacent carbon, results in the formation of the epoxide ring. wikipedia.orgorganic-chemistry.org
For the specific synthesis of this compound, a variant of the Darzens reaction could be employed. This would likely involve the reaction between an α,α'-dihaloketone and an aldehyde. For instance, reacting 1,3-dichloroacetone (B141476) with formaldehyde (B43269) in the presence of a suitable base could theoretically yield the target molecule. The base abstracts a proton from the C1 position of the dichloroacetone, and the resulting carbanion attacks formaldehyde. The subsequent intramolecular cyclization would form the oxirane ring.
Table 1: Darzens Condensation Approach
| Precursor 1 | Precursor 2 | Base | Reaction Type | Product |
|---|
A common and effective strategy for forming epoxides is the direct epoxidation of a carbon-carbon double bond. youtube.com For the synthesis of this compound, the logical precursor would be the corresponding α,β-unsaturated ketone, 1-chloro-3-buten-2-one.
This epoxidation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. youtube.comlibretexts.org The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide ring and releasing meta-chlorobenzoic acid as a byproduct. This method is generally efficient and selective for the double bond, leaving the carbonyl and chloro-substituent intact.
Table 2: Epoxidation of an α,β-Unsaturated Ketone
| Precursor | Reagent | Solvent | Reaction Type | Product |
|---|
Another direct approach involves the α-halogenation of a suitable ketone precursor that already contains the oxirane ring. libretexts.org The ideal precursor for this route is 1-(oxiran-2-yl)ethan-1-one (methyl vinyl ketone oxide). The hydrogen atoms on the methyl group adjacent to the carbonyl are acidic and can be replaced with a halogen atom under appropriate conditions.
The α-chlorination of ketones can be accomplished using various reagents. nih.gov Sulfuryl chloride (SO₂Cl₂) in a suitable solvent like methanol (B129727) or dichloromethane (B109758) is an effective method for the selective monochlorination of ketones at the α-position. nih.govresearchgate.net The reaction proceeds through an enol or enolate intermediate, which attacks the electrophilic chlorine source. This method offers a straightforward way to introduce the chloro group after the epoxide ring has been established.
Table 3: α-Halogenation of an Epoxy Ketone
| Precursor | Reagent | Solvent | Reaction Type | Product |
|---|
Advanced and Stereoselective Synthesis
Because this compound possesses a stereocenter at the C2 position of the oxirane ring, the development of synthetic methods that can control the stereochemistry to produce a single enantiomer is highly valuable.
Enantioselective synthesis aims to produce a chiral molecule as a single enantiomer. libretexts.org Several powerful catalytic asymmetric methods can be adapted for the synthesis of chiral this compound.
Asymmetric Darzens Reaction : While challenging, enantioselective versions of the Darzens reaction have been developed. These often rely on the use of a chiral phase-transfer catalyst that can selectively recognize one of the forming aldolates, guiding the reaction toward one enantiomer of the final epoxide. organic-chemistry.org
Sharpless Asymmetric Epoxidation : A landmark reaction in organic synthesis, the Sharpless epoxidation provides access to highly enantioenriched epoxides from allylic alcohols. libretexts.org To apply this method, a precursor such as 4-chloro-1-buten-3-ol would be subjected to epoxidation using tert-butyl hydroperoxide, titanium tetraisopropoxide, and a chiral diethyl tartrate (DET) ligand. The resulting chiral epoxy alcohol would then need to be oxidized to the corresponding ketone. The choice of (R,R)- or (S,S)-tartrate determines which enantiomer of the epoxide is formed. libretexts.org
Catalytic Asymmetric Corey-Chaykovsky Epoxidation : This reaction provides an alternative to the Darzens reaction for the formation of epoxides from ketones. Enantioselective versions use chiral sulfide (B99878) reagents or, more recently, catalytic amounts of a chiral metal complex to control the stereochemical outcome. mdpi.com This method could potentially be applied to an appropriate ketone precursor to generate the chiral oxirane ring directly.
Table 4: Enantioselective Synthesis Strategies
| Strategy | Precursor | Key Reagents/Catalyst | Stereochemical Control |
|---|---|---|---|
| Asymmetric Darzens | 1,3-Dichloroacetone, Formaldehyde | Chiral Phase-Transfer Catalyst | Substrate-catalyst complex |
| Sharpless Epoxidation | 4-Chloro-1-buten-3-ol | Ti(OiPr)₄, tert-Butyl hydroperoxide, Diethyl tartrate (DET) | Chiral ligand (DET) |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity, often under mild and environmentally friendly conditions. nih.govsemanticscholar.org These methods are particularly powerful for producing enantiomerically pure compounds. nih.gov
A plausible chemoenzymatic route to chiral this compound could involve two main strategies:
Kinetic Resolution : A racemic mixture of this compound could be subjected to an enzyme, such as a lipase (B570770) or hydrolase, that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. researchgate.net For example, a lipase could selectively hydrolyze the epoxide ring of the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Asymmetric Bioreduction : A more direct approach involves the asymmetric reduction of a prochiral precursor ketone. researchgate.net For example, an α,α'-dichloro-β-hydroxy ketone could be reduced by a ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme. These enzymes, often used within whole-cell systems to ensure cofactor regeneration, can exhibit exquisite stereoselectivity, producing a chiral chlorohydrin. nih.govresearchgate.net This intermediate can then be readily cyclized to the desired chiral epoxide by treatment with a mild base. This approach has been successfully used to synthesize related chiral halohydrins and epoxides. researchgate.netresearchgate.netrsc.org
Table 5: Chemoenzymatic and Biocatalytic Approaches
| Strategy | Precursor(s) | Biocatalyst | Transformation |
|---|---|---|---|
| Kinetic Resolution | Racemic this compound | Lipase | Enantioselective hydrolysis |
Investigation of Catalytic Systems for Enhanced Yield and Stereocontrol
The development of efficient catalytic systems is crucial for optimizing the synthesis of this compound, with a particular emphasis on maximizing yield and controlling the stereochemistry of the epoxide ring. Research into analogous systems, particularly the asymmetric epoxidation of α,β-unsaturated ketones, provides significant insights into potential catalytic strategies.
One of the most promising approaches is the asymmetric epoxidation of the corresponding α,β-unsaturated precursor, 1-chloro-3-buten-2-one . While direct studies on this specific substrate are not extensively documented, the principles of catalytic asymmetric epoxidation of enones are well-established. Chiral catalysts, including metal complexes and organocatalysts, are employed to induce enantioselectivity.
Organocatalysis , particularly using cinchona alkaloid derivatives, has emerged as a powerful tool for the asymmetric epoxidation of α,β-unsaturated ketones. orgsyn.org These catalysts operate under phase-transfer conditions, which are amenable to industrial applications due to their mild reaction conditions and operational simplicity. orgsyn.org For instance, hybrid amide-based Cinchona alkaloids have demonstrated high yields (up to 99%) and excellent enantioselectivities (up to >99% ee) in the epoxidation of various chalcones. orgsyn.org The catalyst loading can be as low as 0.5 mol%, and the reaction times are often short. orgsyn.org A significant advantage of some of these organocatalytic systems is the potential for catalyst recycling over multiple cycles without significant loss of activity. orgsyn.org
The Darzens reaction , a classic method for epoxide synthesis, can also be rendered asymmetric through the use of chiral phase-transfer catalysts. Quinidine derivatives have been successfully employed as catalysts in the asymmetric Darzens reaction between α-chloro ketones and aldehydes, yielding epoxides with high enantioselectivity. buchler-gmbh.com This methodology could be adapted for the synthesis of this compound by reacting chloroacetyl chloride with a suitable C2-synthon under the influence of a chiral catalyst.
Metal-based catalytic systems also offer viable routes. Chiral iron porphyrin complexes, for example, have been used for the asymmetric epoxidation of olefins, including styrenes and aliphatic olefins, with enantiomeric excesses reaching up to 51% for certain substrates. princeton.edu Although the direct application to 1-chloro-3-buten-2-one is not reported, the versatility of these catalysts suggests their potential.
The table below summarizes potential catalytic systems for the stereoselective synthesis of this compound based on analogous reactions.
| Catalyst Type | Specific Catalyst Example | Precursor | Reaction Type | Potential Yield | Potential Enantiomeric Excess (ee) | Reference |
| Organocatalyst (Cinchona Alkaloid) | Hybrid amide-based Cinchona alkaloids | 1-chloro-3-buten-2-one | Asymmetric Epoxidation | High (up to 99%) | High (up to >99%) | orgsyn.org |
| Chiral Phase-Transfer Catalyst | Quinidine Derivative | Chloroacetyl chloride and a C2 synthon | Asymmetric Darzens Reaction | Moderate to High | High | buchler-gmbh.com |
| Metal Complex | Chiral Iron Porphyrin | 1-chloro-3-buten-2-one | Asymmetric Epoxidation | Moderate | Moderate (up to 51%) | princeton.edu |
It is important to note that the successful application of these catalytic systems to the synthesis of this compound would require specific optimization of reaction conditions, including solvent, temperature, and the specific structure of the catalyst.
Process Optimization and Scalability Studies
The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous process optimization and scalability studies. The primary goals are to ensure safety, cost-effectiveness, high yield, and consistent product quality. For the synthesis of this compound, these studies would focus on key reaction parameters and downstream processing.
Parameter Optimization:
For a catalytic epoxidation approach, several parameters would need to be systematically investigated to maximize yield and stereoselectivity. These include:
Catalyst Loading: Reducing the amount of catalyst required is economically and environmentally beneficial. Studies on similar systems have shown that catalyst loading can sometimes be reduced to as low as 0.5 mol% without compromising the outcome. orgsyn.org
Reaction Temperature: Temperature can significantly influence reaction rate and selectivity. Lower temperatures often favor higher enantioselectivity in asymmetric reactions.
Concentration of Reactants: The initial concentrations of the precursor and oxidizing agent need to be optimized to ensure efficient conversion and minimize side reactions.
Nature of the Oxidant: In epoxidation reactions, the choice of oxidant (e.g., hydrogen peroxide, a peroxy acid) and its mode of addition can impact the reaction's efficiency and safety profile.
A hypothetical optimization study for the organocatalytic epoxidation of 1-chloro-3-buten-2-one is presented in the table below, based on findings from analogous systems.
| Parameter | Investigated Range | Optimal Condition | Effect on Yield | Effect on Enantioselectivity |
| Catalyst Loading | 0.1 - 5 mol% | 0.5 mol% | Increases with loading up to a plateau | Generally improves with higher loading to a point |
| Temperature | -20 °C to 25 °C | 0 °C | Higher temperatures may lead to decomposition | Lower temperatures generally increase ee |
| Solvent | Toluene, Dichloromethane, THF | Toluene | Varies; Toluene often provides a good balance | Can be highly solvent-dependent |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Cs₂CO₃ | Strong bases can lead to side reactions | The nature of the counterion can influence stereoselectivity |
Scalability Considerations:
Scaling up the synthesis of this compound requires addressing several challenges:
Heat Transfer: Epoxidation reactions are often exothermic. Efficient heat removal is critical on a large scale to prevent runaway reactions and ensure consistent temperature control, which is vital for maintaining stereoselectivity.
Mass Transfer: In heterogeneous catalytic systems, such as those using a solid-supported catalyst or phase-transfer catalysis, efficient mixing is essential to ensure adequate contact between reactants and the catalyst.
Downstream Processing: The purification of the final product on a large scale must be efficient and economical. This may involve distillation, crystallization, or chromatography. The choice of method will depend on the physical properties of this compound and the nature of any impurities.
Safety: The handling of potentially hazardous reagents such as chloroacetyl chloride and oxidizing agents on a large scale requires strict safety protocols and engineered controls.
The development of a robust and scalable process for producing this compound would likely involve a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and process safety.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1 Oxiran 2 Yl Ethan 1 One
Reactivity of the Oxirane Moiety
The oxirane, or epoxide, is a three-membered cyclic ether characterized by significant ring strain, which renders it susceptible to ring-opening reactions. masterorganicchemistry.com The presence of an adjacent electron-withdrawing chloroacetyl group modifies the electron distribution within the ring, influencing its reactivity and the regioselectivity of its transformations. nih.govresearchgate.net
Nucleophilic Ring-Opening Reactions and Regioselectivity
The ring-opening of epoxides is a cornerstone of their chemistry, proceeding via different mechanisms depending on the reaction conditions. youtube.com For an unsymmetrical epoxide like 2-Chloro-1-(oxiran-2-yl)ethan-1-one, the site of nucleophilic attack is dictated by whether the reaction is base- or acid-catalyzed. d-nb.infolibretexts.org
Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction follows an SN2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. d-nb.infolibretexts.org For this compound, this would be the terminal CH₂ group of the oxirane ring. This pathway is favored because the reaction involves a potent nucleophile and a poor leaving group (an alkoxide), which requires a direct "push" from the nucleophile to open the strained ring. libretexts.org
Under acidic conditions, the mechanism shifts to have more SN1-like character. libretexts.orgmasterorganicchemistry.com The epoxide oxygen is first protonated, creating a better leaving group (a hydroxyl group). masterorganicchemistry.com This allows the C-O bonds to weaken and a partial positive charge (carbocation character) to develop on the epoxide carbons. libretexts.orgmasterorganicchemistry.com The nucleophile, which is typically weak under these conditions (e.g., water, alcohols), will then preferentially attack the carbon atom that can better stabilize this positive charge. d-nb.infomasterorganicchemistry.com In this specific molecule, the electron-withdrawing effect of the adjacent carbonyl group would destabilize a carbocation at the C2 position, thus attack would likely still occur at the terminal (C3) position. However, for epoxides in general, attack at the more substituted carbon is common under acidic conditions. d-nb.infopearson.com
The reaction with Grignard reagents is particularly useful as it forms a new carbon-carbon bond, producing a primary alcohol two carbons longer than the original organometallic reagent after workup. libretexts.orglibretexts.org
| Reaction Type | Reagents & Conditions | Predominant Site of Attack | Expected Product Class | Reference |
|---|---|---|---|---|
| Base-Catalyzed/SN2 | RONa/ROH; RNH₂; RSH/base | Less substituted carbon (C3) | Hydroxy ether, hydroxy amine, or hydroxy thioether | libretexts.orglibretexts.org |
| Acid-Catalyzed/SN1-like | H₂O/H⁺; ROH/H⁺ | More substituted carbon (C2) is typical, but influenced by electronics | 1,2-Diol or 1,2-alkoxy-alcohol | libretexts.orgmasterorganicchemistry.com |
| Organometallic Addition | 1. R-MgBr (Grignard) 2. H₃O⁺ | Less substituted carbon (C3) | Primary or secondary alcohol | masterorganicchemistry.comvaia.com |
| Halohydrin Formation | Anhydrous HX | Less substituted carbon (for 1°/2° epoxides) | trans-Halohydrin | libretexts.org |
Acid-Catalyzed Rearrangements and Isomerizations
In the presence of Lewis acids (e.g., BF₃, ZnBr₂), epoxides can undergo rearrangement to form carbonyl compounds, a transformation known as the Meinwald rearrangement. rsc.orgnih.gov This process involves the coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift leads to the formation of an aldehyde or a ketone. nih.gov For terminal, mono-substituted epoxides, this rearrangement can selectively produce methyl ketones. rsc.org In the case of this compound, a Lewis acid-catalyzed rearrangement could potentially lead to a 1,4-dicarbonyl compound, although the interaction of the adjacent carbonyl group might influence or even impede the reaction pathway. nih.gov
Electrophilic Transformations of the Oxirane Ring
Electrophilic attack on the oxirane ring itself is not a common reaction pathway. The oxygen atom is electron-rich and acts as a nucleophile or a Lewis base. The initial step in acid-catalyzed ring-opening, the protonation of the oxygen, is an example of the epoxide acting as a base towards an electrophile (a proton). masterorganicchemistry.com However, reactions where an external electrophile attacks the carbon atoms of the ring are rare. The synthesis of epoxides, such as via the Prilezhaev reaction, involves the alkene acting as a nucleophile and the peroxyacid as an electrophile, which represents the formation of the ring rather than a transformation of it. wikipedia.org
Reactivity of the Alpha-Chloroketone Moiety
The alpha-chloroketone is a highly reactive functional group due to the electronic influence of the carbonyl group on the adjacent carbon-chlorine bond. wikipedia.org This moiety is susceptible to nucleophilic substitution and various carbonyl reactions.
Nucleophilic Substitution at the Alpha-Carbon
The chlorine atom at the carbon alpha to the carbonyl group is exceptionally labile and readily displaced by nucleophiles in an SN2 reaction. youtube.com The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides without the carbonyl group. For instance, the reaction rate of α-chloroacetone with iodide is tens of thousands of times faster than that of propyl chloride. youtube.com
This enhanced reactivity is attributed to two main factors:
Inductive Effect : The electron-withdrawing carbonyl group polarizes the C-Cl bond, making the alpha-carbon more electrophilic.
Orbital Overlap : In the SN2 transition state, the p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group, stabilizing the transition state. youtube.com
This facile substitution allows for the synthesis of a wide variety of derivatives by reacting this compound with nucleophiles such as amines, thiols, and carboxylates. up.ac.zamnstate.edu It is important to note that SN1 reactions are highly disfavored at this position due to the electronic destabilization of the resulting carbocation by the adjacent carbonyl group. youtube.com
| Nucleophile | Reagents & Conditions | Product Class | Reference |
|---|---|---|---|
| Amines (R-NH₂) | Base (e.g., NaHCO₃ or excess amine) | α-Aminoketone | mnstate.edu |
| Thiolates (R-S⁻) | Thiol (R-SH) with base | α-Thioketone | wikipedia.org |
| Iodide (I⁻) | NaI in acetone | α-Iodoketone | youtube.com |
| Carboxylates (RCOO⁻) | Carboxylic acid with base | α-Acyloxyketone (Ester) | up.ac.za |
Carbonyl Group Reactions (e.g., Addition, Condensation)
The carbonyl group itself can undergo nucleophilic addition, but its reactivity is influenced by the adjacent chloro- and oxiranyl substituents. savemyexams.com A key reaction for α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base (like hydroxide (B78521) or an alkoxide). wikipedia.orgslideshare.net The mechanism involves the formation of an enolate on the carbon on the other side of the carbonyl group, which then cyclizes via intramolecular SN2 displacement of the chloride to form a cyclopropanone (B1606653) intermediate. Nucleophilic attack by the base opens the strained cyclopropanone ring, yielding a rearranged carboxylic acid (with hydroxide) or ester (with alkoxide). wikipedia.orgyoutube.com
Standard carbonyl additions are also possible. For example, reduction with agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding a chlorohydrin. This product could then potentially undergo intramolecular cyclization to form a new epoxide. organic-chemistry.org Reaction with strong nucleophiles like Grignard reagents presents a challenge in selectivity, as attack could occur at the carbonyl carbon, the alpha-carbon, or the epoxide ring. masterorganicchemistry.com
Interplay Between Oxirane and Alpha-Chloroketone Functionalities
The close proximity of the oxirane and α-chloroketone moieties in this compound suggests a significant potential for intramolecular interactions and unique reactivity. The electron-withdrawing nature of the chloroacetyl group can influence the reactivity of the adjacent oxirane ring, and conversely, the oxirane can participate in reactions initiated at the α-chloroketone center.
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are a hallmark of efficient organic synthesis. While no specific tandem or cascade reactions involving this compound have been reported, the inherent functionalities suggest several plausible sequences.
One hypothetical tandem reaction could be initiated by a nucleophilic attack on the oxirane ring. This ring-opening would generate an alkoxide, which could then act as an internal nucleophile, attacking the electrophilic carbon of the α-chloroketone to form a cyclic product. The regioselectivity of the initial nucleophilic attack on the oxirane would be a critical factor in determining the final product.
Another possibility involves the formation of an enolate from the α-chloroketone under basic conditions. This enolate could then participate in an intramolecular reaction with the oxirane. Such a sequence would be classified as a cascade reaction, initiated by deprotonation and followed by an intramolecular cyclization. The outcome of such a reaction would be highly dependent on the reaction conditions and the relative rates of competing pathways, such as intermolecular reactions.
General principles of cascade reactions involving epoxides often rely on their ring-opening to generate a reactive intermediate that triggers subsequent transformations. nih.gov Similarly, α-haloketones are well-known precursors for a variety of heterocyclic compounds through reactions with nucleophiles. researchgate.netnih.gov The combination of these two reactive groups within the same molecule presents a fertile ground for the design of novel cascade sequences leading to complex molecular architectures.
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound is primed for intramolecular cyclization. The formation of cyclic products could be triggered under various conditions, leading to a diverse range of heterocyclic systems. For instance, treatment with a base could facilitate an intramolecular Williamson ether synthesis-type reaction, where the enolate of the ketone attacks one of the oxirane carbons, leading to the formation of a cyclic ether. The size of the resulting ring would depend on which oxirane carbon is attacked.
Alternatively, under acidic conditions, protonation of the oxirane oxygen would activate the ring towards nucleophilic attack. The carbonyl oxygen of the ketone could act as the internal nucleophile, leading to the formation of a cyclic acetal-like structure. Subsequent rearrangement of this intermediate could lead to various stable heterocyclic products. The rearrangement of epoxides, often catalyzed by Lewis acids, is a well-established method for the synthesis of carbonyl compounds and other functional groups. nih.gov
Furthermore, the potential for rearrangement of the α-chloroketone moiety itself, followed by interaction with the oxirane, cannot be ruled out. While specific rearrangement pathways for this particular compound are not documented, the general reactivity of α-haloketones suggests that Favorskii-type rearrangements could be a possibility under certain conditions, leading to the formation of carboxylic acid derivatives after a series of intramolecular steps.
The table below outlines hypothetical intramolecular cyclization products that could arise from this compound under different catalytic conditions.
| Catalyst/Reagent | Proposed Intermediate | Potential Product Class |
| Base (e.g., NaH) | Enolate | Cyclic ether |
| Lewis Acid (e.g., BF₃) | Activated Oxirane | Furanone derivative |
| Brønsted Acid (e.g., H₂SO₄) | Protonated Oxirane | Dioxane derivative |
It is important to emphasize that the reactivity and the resulting products described in this article are based on established principles of organic chemistry and the known behavior of related compounds. The actual chemical transformations of this compound would require dedicated experimental investigation to be definitively determined. The lack of published data underscores a gap in the understanding of this potentially versatile bifunctional molecule.
Spectroscopic and Advanced Structural Elucidation of 2 Chloro 1 Oxiran 2 Yl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structures in solution. emerypharma.com For α-chloro ketones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides critical evidence for compound identity and purity. emerypharma.com
High-resolution 1D NMR experiments, such as ¹H and ¹³C NMR, offer primary information about the chemical environment of protons and carbons within a molecule. In a hypothetical spectrum for 2-Chloro-1-(oxiran-2-yl)ethan-1-one, one would expect distinct signals for the chloromethyl (-CH₂Cl) protons, and the three protons of the oxirane ring, each with characteristic chemical shifts and coupling patterns.
For more complex structures and to definitively assign these resonances, 2D NMR techniques are employed. libretexts.org
¹H-¹H Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships, which is invaluable for identifying adjacent protons, such as those within the oxirane ring and confirming their connectivity. emerypharma.com The experiment maps ¹H chemical shifts on both axes, with cross-peaks indicating coupled protons. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the chloromethyl and oxirane groups based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which helps in piecing together the molecular skeleton, for instance, by correlating the chloromethyl protons to the carbonyl carbon.
While specific data for the title compound is scarce, the NMR data for related α-chloro ketones, such as 2-chloro-1-(1H-pyrrol-2-yl)ethanone and 2-chloro-1-(3-hydroxyphenyl)ethanone, illustrate these principles. nih.gov
Interactive Table: ¹H and ¹³C NMR Data for Derivatives of this compound
| Compound | Nucleus | Chemical Shift (δ, ppm) | Signal Description | Reference |
| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | ¹H | 9.85 | br s, 1H, NH | |
| ¹H | 6.72 | dd, 1H, H-3 pyrrole (B145914) | ||
| ¹H | 6.20 | m, 1H, H-4 pyrrole | ||
| ¹H | 6.08 | dd, 1H, H-5 pyrrole | ||
| ¹H | 4.52 | s, 2H, CH₂Cl | ||
| ¹³C | 187.4 | C=O | ||
| ¹³C | 134.2 | C-2 pyrrole | ||
| ¹³C | 119.8 | C-5 pyrrole | ||
| ¹³C | 112.4 | C-3/C-4 pyrrole | ||
| ¹³C | 43.6 | CH₂Cl | ||
| 2-chloro-1-(3-hydroxyphenyl)ethanone | ¹H | 7.49-7.51 | m, 1H, Ar-H | nih.gov |
| ¹H | 7.36-7.40 | t, 2H, Ar-H | nih.gov | |
| ¹H | 7.14 | d, 1H, Ar-H | nih.gov | |
| ¹H | 5.67 | s, 1H, -OH | nih.gov | |
| ¹H | 4.7 | s, 2H, -CH₂ | nih.gov |
Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. researchgate.net By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers and rates of these dynamic processes. For a molecule like this compound, DNMR could potentially be used to study the rotational barrier around the C-C bond connecting the carbonyl group and the oxirane ring. However, specific DNMR studies on the title compound or its close derivatives are not prominent in the surveyed literature. Research on other complex molecules, such as 2,2′-dimethyl-1-picrylhydrazine, has successfully used DNMR to measure rotational barriers, illustrating the potential of this technique. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com
FT-IR spectroscopy is highly effective for identifying key functional groups. researchgate.net For this compound, the spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O), the C-Cl bond, and the C-O-C stretching of the oxirane ring. In studies of related compounds, these bands are clearly identified. For example, in 2-chloro-1-(3-hydroxyphenyl)ethanone, a strong C=O stretching vibration is observed around 1789 cm⁻¹, while in 2-chloro-1-(1H-pyrrol-2-yl)ethanone, this stretch appears at 1702 cm⁻¹ and the C-Cl stretch is noted at 760 cm⁻¹. nih.gov The precise position of these bands can be influenced by the electronic environment of the molecule.
Interactive Table: Key FT-IR Absorption Bands for Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | N-H stretch | 3281 | |
| C=O stretch | 1702 | ||
| C=C pyrrole ring | 1540 | ||
| C-Cl stretch | 760 | ||
| 2-chloro-1-(3-hydroxyphenyl)ethanone | Ar-OH (broad) | 3400 | nih.gov |
| C-H stretching | 2987 | nih.gov | |
| C=O stretching | 1789 | nih.gov | |
| Ar-C-H bending | 832 | nih.gov |
X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive data on bond lengths, bond angles, and intermolecular interactions, which can resolve structural ambiguities.
For derivatives of α-chloro ketones, single-crystal X-ray diffraction has been successfully used to elucidate their molecular structures. For instance, the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone reveals a planar molecule where inversion-symmetric dimers are formed through strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, the structure of 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) shows that molecules are linked into chains via intermolecular O—H⋯O and C—H⋯O hydrogen bonds. nih.gov This type of analysis would be invaluable for this compound, as it would not only confirm the connectivity but also provide insight into the conformation of the oxirane ring relative to the chloroacetyl group and detail how the molecules pack in the solid state.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that single-crystal X-ray diffraction data for the specific compound this compound and its direct derivatives are not publicly available. Consequently, a detailed analysis of its solid-state structure, intermolecular interactions, and crystal packing, as requested, cannot be provided at this time.
The investigation for crystallographic information included searches for the specific chemical name, as well as for related derivatives and potential computational studies. While data exists for structurally analogous compounds, such as chloro-ethanone derivatives containing phenyl or chromene moieties, the strict focus of this article on the oxirane derivative precludes their inclusion.
Scientific research is an ongoing process, and the absence of data currently does not mean it will not be available in the future. Further experimental work would be required to determine the crystal structure of this compound. Such studies would provide valuable insights into the conformational properties and non-covalent interaction motifs of this α-chloroketone containing a reactive epoxide ring.
Computational and Theoretical Investigations of 2 Chloro 1 Oxiran 2 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov A DFT study of 2-Chloro-1-(oxiran-2-yl)ethan-1-one would begin with geometry optimization to find the lowest energy conformation (the most stable 3D arrangement of its atoms).
This optimization process provides key energetic and structural data. By calculating the energies of different possible conformers, researchers can determine their relative stability. DFT also yields fundamental electronic properties such as total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. rsc.org For instance, a study on a different chloro-ethanone derivative used the B3LYP/cc-pVDZ level of theory to determine optimized bond lengths, bond angles, and dihedral angles. niscpr.res.in A similar approach for this compound would elucidate how the electronegative chlorine and oxygen atoms influence the geometry and electron distribution across the molecule.
Table 1: Illustrative Data from a Hypothetical DFT Optimization (Note: The following data is illustrative of typical DFT output and not from a specific study on this compound.)
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |
| C=O Bond Length | ~1.21 Å | Provides information on the carbonyl group's character. |
| C-Cl Bond Length | ~1.79 Å | Indicates the strength and nature of the carbon-chlorine bond. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, an FMO analysis would likely reveal:
HOMO: The HOMO would be expected to have significant electron density on the oxygen atom of the oxirane ring and the carbonyl oxygen, as these are sites with lone pairs of electrons. This indicates these sites are the most probable centers for nucleophilic attack. youtube.com
LUMO: The LUMO would likely be centered on the carbonyl carbon and the carbon atom bonded to the chlorine. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms makes these carbons electrophilic and thus susceptible to attack by nucleophiles.
Understanding the spatial distribution and energy levels of these orbitals allows for the prediction of how the molecule will interact with other reagents. wikipedia.org
A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a visual guide to the charge distribution, identifying electron-rich and electron-poor regions, which is essential for predicting reactive behavior. rsc.org
The MEP surface is color-coded to indicate different potential values:
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the carbonyl and oxirane oxygen atoms.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These would be expected near the carbonyl carbon and the hydrogen atoms.
MEP analysis visually confirms the predictions made by FMO theory, clearly marking the nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. researchgate.net
Reaction Mechanism Elucidation
Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products.
By modeling the interaction of this compound with another reactant (e.g., a nucleophile), researchers can map out the potential energy surface of the reaction. This involves identifying and calculating the structures and energies of reactants, intermediates, transition states, and products.
A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can locate these unstable structures, which are often impossible to observe experimentally. For example, in a nucleophilic attack on the carbonyl carbon, a computational model could map the pathway leading to a tetrahedral intermediate and identify the transition state structure for that step. Similarly, for a ring-opening reaction of the epoxide, modeling would reveal the transition state for the bond-breaking process. A computational study on the reaction of β-amino alcohols with thionyl chloride successfully mapped ground state structures, transition states, and intermediates to elucidate the reaction pathway. researchgate.net
Once the energies of the stationary points (reactants, transition states, products) on the potential energy surface are known, key kinetic and thermodynamic parameters can be calculated.
Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. This allows for the comparison of different possible reaction pathways; the one with the lowest activation energy will be the kinetically favored path.
Studies on related compounds, such as the alcoholysis of 2,2,2-trichloro-1-arylethanones, have successfully used these methods to determine kinetic and thermodynamic parameters and explain reactivity trends. rsc.org For this compound, such calculations could predict, for example, whether nucleophilic attack is more likely to occur at the carbonyl carbon or via an Sₙ2 reaction at the carbon bearing the chlorine atom by comparing the activation energies of the two competing pathways.
Conformational Analysis and Stereoisomer Stability Studies
The spatial arrangement of atoms in a molecule, which can be changed by rotation about single bonds, gives rise to different conformations. In the case of this compound, the presence of a chiral center at the C2 position of the oxirane ring leads to the existence of stereoisomers. Computational and theoretical investigations are crucial to understanding the relative stabilities of these different conformations and stereoisomers, which can influence the molecule's reactivity and physical properties.
The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the carbonyl carbon and the oxirane ring (C1-C2 bond) and the bond between the carbonyl carbon and the chloromethyl group (C1-Cα bond). The interactions between the chloroacetyl and oxiranyl moieties, including steric hindrance and electrostatic interactions, are the main determinants of the conformational landscape.
Due to the chiral nature of the oxirane ring, two enantiomers, (R)-2-Chloro-1-(oxiran-2-yl)ethan-1-one and (S)-2-Chloro-1-(oxiran-2-yl)ethan-1-one, exist. For each enantiomer, several conformations are possible due to rotation around the aforementioned single bonds.
Theoretical studies on similar α-halo ketones suggest a preference for conformations where the halogen atom and the carbonyl group are oriented away from each other to minimize dipole-dipole repulsion and steric strain. wikipedia.org Specifically, studies on chloroacetyl halides have shown that the trans conformation is generally more stable than the gauche or eclipsed conformations. aip.orgaip.org
For this compound, the key dihedral angles to consider are O=C-C-Cl and O=C-C(oxirane)-O(oxirane). Computational modeling, typically employing density functional theory (DFT) or ab initio methods, would be used to calculate the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them.
While specific computational studies on this compound are not extensively available in the literature, a theoretical analysis can be constructed based on analogous systems. The most stable conformers would likely balance the steric bulk of the oxirane ring and the chloroacetyl group.
Below are hypothetical data tables representing plausible research findings from a computational study. These tables illustrate the expected relative energies and key dihedral angles for the stable conformers of the (S)-enantiomer.
Table 1: Hypothetical Relative Energies of Stable Conformers of (S)-2-Chloro-1-(oxiran-2-yl)ethan-1-one
| Conformer | O=C-C-Cl Dihedral Angle (°) | O=C-C(oxirane)-O(oxirane) Dihedral Angle (°) | Relative Energy (kcal/mol) |
| SC-1 (trans-trans) | 180 | 180 | 0.00 |
| SC-2 (trans-gauche) | 180 | 60 | 1.2 |
| SC-3 (gauche-trans) | 60 | 180 | 2.5 |
| SC-4 (gauche-gauche) | 60 | 60 | 3.8 |
This data is theoretical and for illustrative purposes.
The data in Table 1 suggests that the most stable conformer, SC-1 , would have the chloro and oxirane groups in a trans orientation relative to the carbonyl group, minimizing steric and electronic repulsions. The subsequent conformers show increasing energy due to less favorable steric interactions.
The stability of the different stereoisomers is also a key area of investigation. The (R) and (S) enantiomers will have identical energy levels. However, if diastereomers were possible (for instance, with additional chiral centers), computational studies would be essential to determine their relative stabilities.
Table 2: Hypothetical Stereoisomer Stability
| Stereoisomer | Relative Energy (kcal/mol) |
| (R)-2-Chloro-1-(oxiran-2-yl)ethan-1-one | 0.00 |
| (S)-2-Chloro-1-(oxiran-2-yl)ethan-1-one | 0.00 |
This data is theoretical and for illustrative purposes.
As enantiomers, the (R) and (S) forms of this compound are expected to be isoenergetic. msu.edu Any experimental differences in their behavior would only manifest in a chiral environment.
Applications of 2 Chloro 1 Oxiran 2 Yl Ethan 1 One in Organic Synthesis
Role as a Versatile Synthetic Building Block
The high reactivity of α-haloketones, such as 2-chloro-1-(oxiran-2-yl)ethan-1-one, renders them useful for preparing a variety of compounds through selective transformations with numerous reagents. nih.gov The electrophilic nature of the carbon atom attached to the chlorine, the carbonyl carbon, and the carbons of the epoxide ring allows for a range of nucleophilic substitution and addition reactions.
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry due to the differential biological activity of enantiomers. nih.gov this compound serves as a prochiral ketone that can be stereoselectively reduced to form chiral alcohols.
Chiral Alcohols: Biocatalytic reduction of ketones is an effective method for producing chiral alcohols with high enantiomeric excess. nih.gov Various microorganisms and their enzymes can catalyze the asymmetric reduction of ketones to their corresponding (S)- or (R)-secondary alcohols. nih.govresearchgate.net For instance, the reduction of α-ketoamines can be achieved with high enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation. scihorizon.comnih.gov The ketone moiety of this compound can be similarly reduced to yield the corresponding chiral secondary alcohol, 2-chloro-1-(oxiran-2-yl)ethanol.
Diols: Diols, or glycols, are compounds containing two hydroxyl groups. wikipedia.org The epoxide ring in this compound can be opened via hydrolysis to generate a diol. This reaction, coupled with the reduction of the ketone, can lead to the formation of chiral triols. The synthesis of 1,2-diols can be achieved through various methods, including the dihydroxylation of alkenes and the pinacol (B44631) coupling reaction. chemistrysteps.comorganic-chemistry.orgorganic-chemistry.org The presence of the epoxide, a cyclic ether, allows for ring-opening reactions to form diols. wikipedia.org
| Reactant | Reaction Type | Potential Product | Significance |
|---|---|---|---|
| This compound | Ketone Reduction | (R)- or (S)-2-Chloro-1-(oxiran-2-yl)ethanol | Chiral building block for pharmaceuticals. nih.gov |
| 2-Chloro-1-(oxiran-2-yl)ethanol | Epoxide Hydrolysis | Chloro-substituted Triol | Intermediate for complex molecule synthesis. |
Heterocyclic compounds are integral to medicinal chemistry and materials science. mdpi.com α-Haloketones are established precursors for a wide range of heterocyclic systems due to their ability to react with various nucleophiles. nih.gov The structure of this compound offers multiple reaction points for cyclization reactions.
For example, the α-chloroketone moiety can react with binucleophiles like urea (B33335) or thiourea (B124793) to form five- or six-membered rings. The epoxide ring can also participate in intramolecular cyclization reactions or be opened by a nucleophile that subsequently reacts with the chloro-ketone part of the molecule. This versatility allows for the synthesis of diverse heterocyclic scaffolds, including derivatives of pyridazinone, pyrrol-2-one, and thiazole. nih.govnih.gov The synthesis of novel heterocyclic compounds is often a key step in the development of new therapeutic agents. nih.gov
Utility in the Construction of Complex Molecular Architectures
The reactivity of this compound makes it a valuable tool for chemists to build intricate molecular frameworks for various applications, from agriculture to specialty materials.
Structurally related α-chloroketones are important intermediates in the synthesis of agrochemicals. A notable example is 2-chloro-1-(1-chlorocyclopropyl) ethanone, which is a key precursor for producing prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer. google.comgoogle.com The synthesis of this intermediate involves the chlorination of a cyclopropyl (B3062369) methyl ketone derivative. google.comgoogle.com Given this precedent, this compound holds potential as an intermediate for novel agrochemicals, where the oxirane ring can be functionalized to modulate biological activity and physical properties.
The development of specialty chemicals often requires the synthesis of molecules with precisely defined functionalities. The multiple reactive sites of this compound allow for extensive derivatization. The chlorine atom can be displaced through nucleophilic substitution reactions, for instance, with amines to create aminoketones or with alcohols to form α-alkoxyketones. The ketone can undergo reactions such as aldol (B89426) condensations or Wittig reactions, and the epoxide can be opened by a wide range of nucleophiles to introduce new functional groups. This chemical tractability enables the tailoring of molecular properties for applications in areas like polymers, coatings, and electronic materials.
| Reactive Site | Reaction Type | Reagent Example | Product Class |
|---|---|---|---|
| α-Chloro | Nucleophilic Substitution | Amine (R-NH2) | α-Aminoketone |
| Ketone | Reduction | Sodium Borohydride (B1222165) (NaBH4) | Secondary Alcohol |
| Epoxide | Ring-Opening | Water (H2O) / Acid Catalyst | Diol |
| Ketone | Wittig Reaction | Phosphonium Ylide | Alkene |
Development of Libraries of Novel Compounds Derived from this compound
The generation and screening of compound libraries are a cornerstone of modern drug discovery and materials science. nih.gov By systematically reacting a versatile scaffold with a diverse set of building blocks, large libraries of related compounds can be rapidly synthesized. This compound is an ideal candidate for such library synthesis due to its multiple points of diversification.
Libraries can be constructed by varying the nucleophiles used to displace the chlorine atom, the reagents that react with the ketone, and the nucleophiles that open the epoxide ring. This approach can lead to the discovery of novel compounds with desirable biological activities or material properties. medchemexpress.com Phenotypic screening of libraries containing covalent compounds, such as chloromethyl ketones, has proven effective in identifying new antibiotics and their cellular targets. researchgate.net The creation of a library based on the this compound scaffold could therefore be a fruitful strategy for identifying new lead compounds in various therapeutic areas.
Future Research Directions and Perspectives on 2 Chloro 1 Oxiran 2 Yl Ethan 1 One
Exploration of Unconventional Reaction Pathways
While the fundamental reactivity of epoxides and α-haloketones is well-established, the interplay between these two functional groups within the same molecule opens the door to unconventional reaction pathways. Future research could focus on intramolecular cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, nucleophilic opening of the epoxide ring could be designed to position the nucleophile for a subsequent intramolecular substitution of the α-chloro group, leading to the rapid assembly of complex heterocyclic scaffolds.
Another avenue for exploration is the reaction of α-haloepoxides with reagents like trialkylstannates, which have been shown to yield allylic alcohols through an anti-elimination mechanism. researchgate.net Investigating such transformations for 2-Chloro-1-(oxiran-2-yl)ethan-1-one could provide access to novel and synthetically useful building blocks. Furthermore, cascade reactions initiated by the opening of the epoxide can be a powerful tool in the synthesis of complex molecules. numberanalytics.comwpmucdn.com The development of divergent reaction pathways, where reaction conditions are fine-tuned to selectively favor one of several possible outcomes, would be a particularly valuable endeavor.
| Potential Unconventional Reaction | Expected Product Class | Potential Synthetic Utility |
| Intramolecular Cascade Reaction | Complex Heterocycles | Rapid assembly of novel molecular architectures |
| Reaction with Trialkylstannates | Allylic Alcohols | Access to versatile synthetic intermediates |
| Divergent Reaction Pathways | Multiple Selective Products | Controlled synthesis of diverse compounds from a single precursor |
Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Catalyst Reuse)
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the integration of sustainable practices. This includes the exploration of environmentally benign solvents to replace traditional volatile organic compounds. Water, ionic liquids, and supercritical carbon dioxide are promising alternatives for epoxide reactions. orientjchem.orgjsynthchem.com For instance, the use of water as a hydrogen atom donor in the radical opening of epoxides has been demonstrated as a green chemical process. acs.org
Catalyst selection is another critical aspect of sustainable chemistry. The development and utilization of reusable heterogeneous catalysts can significantly reduce waste and improve process efficiency. researchgate.net For epoxide ring-opening reactions, materials like Sn-Beta have shown high activity and the ability to be recycled with no loss of performance. ucdavis.edu Similarly, iron-based catalyst systems are being explored for their low toxicity and environmental friendliness in epoxide reactions. nih.gov Research into the applicability of such catalysts for reactions involving this compound could lead to more economical and sustainable synthetic routes. researchgate.net
| Sustainable Chemistry Principle | Application to this compound | Potential Benefits |
| Green Solvents | Use of water, ionic liquids, or supercritical CO2 as reaction media. orientjchem.orgjsynthchem.com | Reduced environmental impact, enhanced safety. orientjchem.org |
| Catalyst Reuse | Employment of heterogeneous catalysts like Sn-Beta or recyclable homogeneous catalysts. ucdavis.eduresearchgate.net | Minimized waste, improved process economics, and sustainability. researchgate.net |
| Energy Efficiency | Exploration of reactions at ambient temperature and pressure. acs.org | Lower energy consumption and reduced carbon footprint. |
Advanced Analytical Methodologies for In Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involving this compound can be achieved through the application of advanced analytical techniques for in situ monitoring. Real-time analysis provides a continuous stream of data on reactant consumption, intermediate formation, and product generation, offering insights that are often missed with traditional offline methods. edpsciences.orguni-mainz.de
Techniques such as Raman spectroscopy and near-infrared (NIR) spectroscopy are powerful tools for monitoring the curing of epoxy resins and can be adapted to follow the reactions of this compound. edpsciences.org These methods offer the advantage of being non-destructive and can often be implemented with fiber-optic probes for remote, in-line analysis. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including online ¹H NMR and single-sided NMR, can provide detailed structural and kinetic information during the course of a reaction. uni-mainz.deresearchgate.net Differential Scanning Calorimetry (DSC) is another valuable technique for studying the kinetics of epoxide curing reactions by measuring the heat flow associated with the process. researchgate.net The application of these methodologies would enable precise control over reaction conditions and facilitate the optimization of synthetic protocols.
| Analytical Methodology | Information Gained | Potential Impact on Research |
| Raman Spectroscopy | Real-time monitoring of functional group transformations (e.g., epoxide ring opening). edpsciences.org | Enhanced understanding of reaction kinetics and mechanisms. |
| NMR Spectroscopy | In situ tracking of monomer consumption and polymer microstructure. uni-mainz.de | Precise determination of reactivity ratios and reaction endpoints. |
| Differential Scanning Calorimetry (DSC) | Measurement of reaction heat flow to determine cure kinetics. researchgate.net | Development of accurate kinetic models for process simulation and control. |
Potential for Functional Material Precursors (non-clinical)
The dual reactivity of this compound makes it a promising precursor for the synthesis of novel functional materials for non-clinical applications. The epoxide group can be utilized for grafting the molecule onto surfaces, creating a reactive layer that can be further modified. acs.orgresearchgate.net For example, surfaces functionalized with this compound could be used to immobilize other molecules through nucleophilic substitution of the chlorine atom, leading to the development of sensors, specialized coatings, or catalytic surfaces.
Furthermore, the polymerization of the epoxide group can lead to the formation of functional polymers. wikipedia.org The pendant α-chloro ketone groups along the polymer backbone would serve as reactive sites for cross-linking or for the attachment of other chemical moieties, allowing for the tailoring of material properties. For instance, these reactive polymers could be used to create self-lubricating materials or materials with tunable surface chemistry. mdpi.com The thermochromic properties of some epoxy-based cholesteric liquid crystal networks suggest that polymers derived from this compound could also find applications in stimuli-responsive materials. mdpi.com
| Material Type | Synthetic Strategy | Potential Application |
| Functionalized Surfaces | Grafting via epoxide ring opening. acs.orgresearchgate.net | Development of sensors, specialized coatings, and catalytic surfaces. |
| Reactive Polymers | Polymerization of the epoxide group. wikipedia.org | Creation of cross-linked materials, and polymers with tunable properties. |
| Stimuli-Responsive Materials | Incorporation into liquid crystal networks. mdpi.com | Materials that change properties in response to temperature or other stimuli. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
